4-butyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclohexane-1-carboxamide
Overview
Description
4-butyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclohexane-1-carboxamide is a useful research compound. Its molecular formula is C16H27N3OS and its molecular weight is 309.5 g/mol. The purity is usually 95%.
The exact mass of the compound 4-butyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide is 309.18748367 g/mol and the complexity rating of the compound is 319. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Compounds with a 1,3,4-thiadiazole moiety have been reported to exhibit a broad range of biological activities, including anti-inflammatory, anticonvulsant, antimicrobial, anticancer, and antihypertensive effects . These activities suggest that the compound may interact with multiple targets, potentially including enzymes, receptors, and ion channels involved in these biological processes.
Mode of Action
The 1,3,4-thiadiazole moiety in the compound is known for its strong aromaticity, which leads to great in vivo stability . This stability might enhance the compound’s interaction with its targets, leading to changes in their function.
Biochemical Pathways
Given the broad range of biological activities associated with 1,3,4-thiadiazole derivatives , it is likely that this compound could affect multiple pathways. These could include inflammatory pathways, neuronal signaling pathways, microbial metabolic pathways, cancer cell proliferation pathways, and cardiovascular system pathways.
Pharmacokinetics
The compound’s strong aromaticity and in vivo stability suggest that it might have good bioavailability and could be distributed widely in the body.
Result of Action
Given the broad range of biological activities associated with 1,3,4-thiadiazole derivatives , the compound could potentially exert anti-inflammatory, anticonvulsant, antimicrobial, anticancer, and antihypertensive effects at the molecular and cellular levels.
Future Directions
The future directions for research on “4-butyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide” and similar compounds could include further exploration of their potential as antitumor agents , as well as investigation into their other therapeutic activities. Additionally, more research is needed to fully understand their synthesis, molecular structure, chemical reactions, mechanism of action, and safety and hazards.
Properties
IUPAC Name |
4-butyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclohexane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3OS/c1-3-5-7-12-8-10-13(11-9-12)15(20)17-16-19-18-14(21-16)6-4-2/h12-13H,3-11H2,1-2H3,(H,17,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMAYCVQUFNRAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)NC2=NN=C(S2)CCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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